molecular formula C5H13Cl2N3 B2775318 1,4,5,6-Tetrahydropyrimidin-2-ylmethanamine dihydrochloride CAS No. 73706-74-8

1,4,5,6-Tetrahydropyrimidin-2-ylmethanamine dihydrochloride

Cat. No. B2775318
CAS RN: 73706-74-8
M. Wt: 186.08
InChI Key: PQPMTHUDXPKMCI-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrimidin-2-ylmethanamine dihydrochloride, also known as (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride, is a chemical compound with the CAS Number: 73706-72-6 . It has a molecular weight of 200.11 . This compound is stored under an inert atmosphere at room temperature . It is a solid substance .


Synthesis Analysis

The synthesis of 1,4,5,6-tetrahydropyrimidines, including 1,4,5,6-Tetrahydropyrimidin-2-ylmethanamine dihydrochloride, often involves condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles . Other methods include the selective reduction of pyrimidines, ring expansion chemistry of cyclopropanes, aziridines, and azetidines, and various multicomponent reactions .


Molecular Structure Analysis

The linear structure formula of this compound is C6H15Cl2N3 . The InChI Code is 1S/C6H13N3.2ClH/c1-9-4-2-3-8-6(9)5-7;;/h5,8H,2-4,7H2,1H3;2*1H . The InChI Key is PAAOCGAJPWADNL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored under an inert atmosphere at room temperature . The molecular weight of this compound is 200.11 .

Scientific Research Applications

Synthesis and Characterization of Substituted Tetrahydropyrimidine Derivatives

Substituted 1,2,3,4 tetrahydropyrimidine derivatives have garnered attention for their wide range of biological activities, including anti-inflammatory, COX inhibitor, anticancer, antiallergic, and analgesic properties. A study by Gondkar, Deshmukh, and Chaudhari (2013) emphasized the in vitro anti-inflammatory potential of these derivatives, established through a novel synthesis process involving the reaction of urea and bis(methylthio)methylenemalononitrile. Characterization by IR, 1H-NMR, MS, and elemental analysis confirmed the structure of synthesized compounds, which demonstrated potent in-vitro anti-inflammatory activity, warranting further investigation into their anti-inflammatory capabilities (Gondkar, Deshmukh, & Chaudhari, 2013).

Potential in Gastric Cancer Treatment

S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, showcases promising results in gastric cancer treatment. Through pharmacokinetic studies, S-1 achieved high 5-FU concentration in blood for extended periods. Clinical trials demonstrated a significant response rate and median survival time in gastric cancer patients. The low incidence of adverse reactions and oral dosage form of S-1 supports its outpatient treatment potential, highlighting the need for further clinical trials to confirm its efficacy as a standard anticancer drug for gastric cancer (Maehara, 2003).

Eco-friendly Synthesis Using (+)-Myrtenal

The Biginelli reaction, facilitated by (+)-myrtenal as a chiral substrate, represents an eco-friendly approach to synthesize ethyl (R)-4-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This process, using ethyl lactate as a green solvent, marks the first example of enantiospecific Biginelli reaction, showcasing the environmental advantages and the detailed characterization of the product through various analytical methods, including X-ray crystallography. This innovation underscores the significance of green chemistry in synthesizing biologically active compounds (Benincá et al., 2020).

Dihydropyrimidinone Scaffold for Therapeutic Targets

Dihydropyrimidinones (DHPMs) emerge as a versatile nucleus for drug design, with a broad spectrum of pharmacological activities. A review by Khasimbi et al. (2020) highlights the synthetic advancements and pharmacological development of DHPMs derived from multi-component reactions like the Biginelli reaction. The structure-activity relationship of potent compounds indicates their potential as anticancer, antioxidant, antimicrobial, anti-inflammatory, and antimalarial agents, emphasizing the need for further research in drug development utilizing the DHPM scaffold (Khasimbi et al., 2020).

Safety and Hazards

The safety information for this compound includes the following precautionary statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . The hazard statements include H302-H315-H319-H335 . The signal word for this compound is "Warning" .

properties

IUPAC Name

1,4,5,6-tetrahydropyrimidin-2-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.2ClH/c6-4-5-7-2-1-3-8-5;;/h1-4,6H2,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPMTHUDXPKMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,6-Tetrahydropyrimidin-2-ylmethanamine dihydrochloride

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